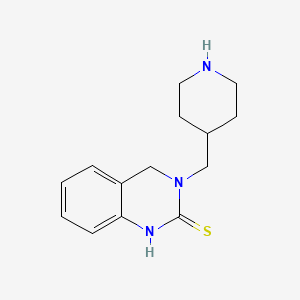
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core structure with a piperidine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the piperidine moiety .
Wissenschaftliche Forschungsanwendungen
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives and piperidine-containing molecules. Examples include:
- 3-(piperidin-4-ylmethyl)-quinazoline-2-thione
- 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2-one
- 3-(piperidin-4-ylmethyl)-quinazoline-2-one .
Uniqueness
What sets 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione apart is its specific combination of the quinazoline core with a piperidine substituent and a thione group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H19N3S |
|---|---|
Molekulargewicht |
261.39 g/mol |
IUPAC-Name |
3-(piperidin-4-ylmethyl)-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C14H19N3S/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11/h1-4,11,15H,5-10H2,(H,16,18) |
InChI-Schlüssel |
QDCHNADOHDVPKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CN2CC3=CC=CC=C3NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


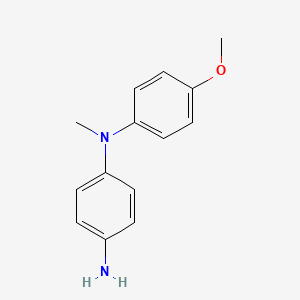

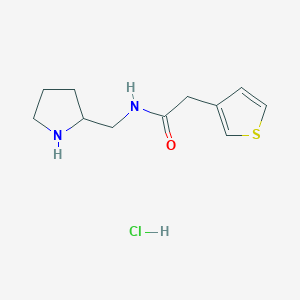
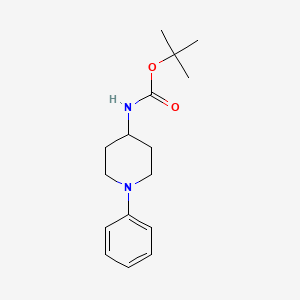
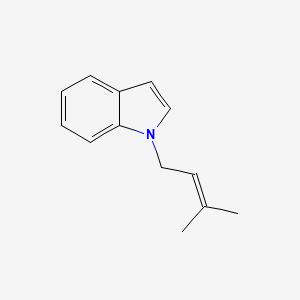
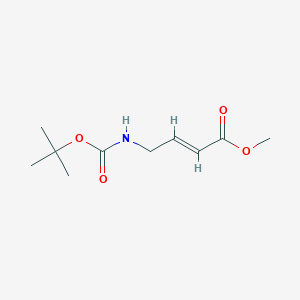
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
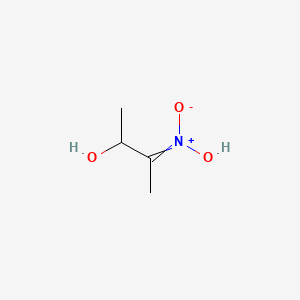
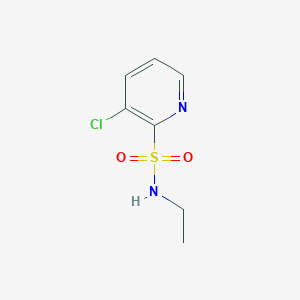
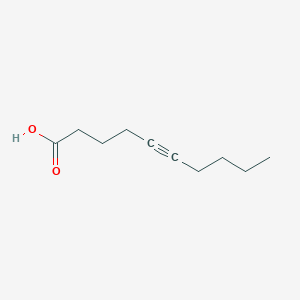
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)

![2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64](/img/structure/B13970791.png)
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
